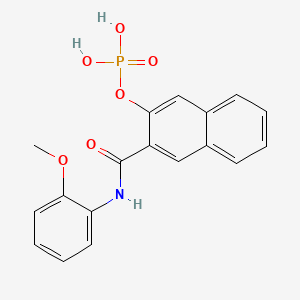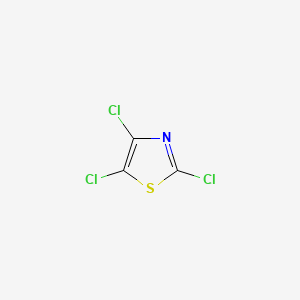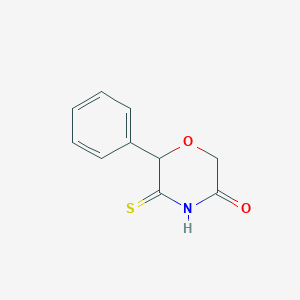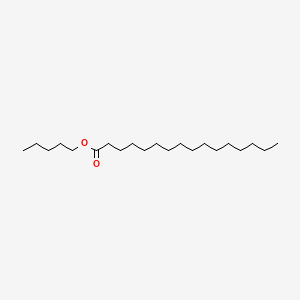![molecular formula C11H13N3 B1608770 1-[4-(1H-イミダゾール-1-イル)フェニル]エタンアミン CAS No. 704877-65-6](/img/structure/B1608770.png)
1-[4-(1H-イミダゾール-1-イル)フェニル]エタンアミン
概要
説明
1-[4-(1H-imidazol-1-yl)phenyl]ethanamine is an organic compound that belongs to the class of phenylimidazoles These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
科学的研究の応用
1-[4-(1H-imidazol-1-yl)phenyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
Target of Action
It belongs to the class of organic compounds known as phenylimidazoles , which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring. These compounds often interact with various receptors and enzymes in the body, but the specific targets for this compound need further investigation.
Pharmacokinetics
The compound’s predicted properties such as a boiling point of 3450±250 °C, a density of 116±01 g/cm3, and a refractive index of 1623 may influence its pharmacokinetic behavior.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine . For instance, its storage condition is recommended to be 2-8°C, protected from light , suggesting that light and temperature can affect its stability.
生化学分析
Biochemical Properties
1-[4-(1H-imidazol-1-yl)phenyl]ethanamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure allows it to participate in hydrogen bonding and coordinate with metal ions, which can influence enzyme activity. For instance, it may interact with enzymes such as cytochrome P450, affecting their catalytic functions. Additionally, 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine can bind to proteins, altering their conformation and activity .
Cellular Effects
The effects of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules like kinases and phosphatases, leading to changes in downstream signaling pathways. This compound can also affect gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine can result in sustained alterations in cellular processes, which may be reversible or irreversible depending on the context .
Dosage Effects in Animal Models
The effects of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range elicits a significant biological response .
Metabolic Pathways
1-[4-(1H-imidazol-1-yl)phenyl]ethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. This compound can also influence metabolic flux, altering the levels of key metabolites and impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes or passively diffuse based on its chemical properties. Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, influencing its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine is critical for its activity and function. It may be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with DNA and transcriptional machinery, or to the mitochondria, affecting cellular respiration and energy production .
準備方法
Synthetic Routes and Reaction Conditions: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can introduce halogen atoms onto the phenyl ring.
類似化合物との比較
- 4-(1H-imidazol-1-yl)aniline
- 4-(1H-imidazol-1-yl)phenol
- 1-(3-aminopropyl)imidazole
- 1-(1H-imidazol-1-yl)benzaldehyde
Uniqueness: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine is unique due to its specific structure, which combines an imidazole ring with a phenyl ring linked through an ethanamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
1-(4-imidazol-1-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVAMJZOLMOBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395898 | |
| Record name | 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704877-65-6 | |
| Record name | 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide](/img/structure/B1608710.png)
